molecular formula C16H22O B181790 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one CAS No. 53207-60-6

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one

Cat. No.: B181790
CAS No.: 53207-60-6
M. Wt: 230.34 g/mol
InChI Key: NTYVIEOSHAUDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketone structures. The IUPAC name precisely describes the molecular architecture, beginning with the ketone functionality as the primary functional group and systematically identifying the substitution pattern on both aromatic and aliphatic portions of the molecule.

The compound's molecular formula C₁₆H₂₂O indicates a substantial organic framework containing sixteen carbon atoms, twenty-two hydrogen atoms, and a single oxygen atom functioning as the carbonyl group. This molecular composition places the compound within the broader category of substituted propiophenones, specifically those bearing cyclohexyl substituents on the aromatic ring system. The systematic name breakdown reveals several key structural elements: the "1-(4-cyclohexylphenyl)" portion identifies the aromatic ketone component with para-cyclohexyl substitution, while "2-methylpropan-1-one" specifies the branched aliphatic acyl group attached to the benzene ring.

Alternative nomenclature systems provide additional descriptive frameworks for this compound. The compound is also recognized under the designation "1-(4-cyclohexylphenyl)-2-methyl-1-propanone," which represents an equivalent systematic description using slightly different numbering conventions. Chemical databases frequently employ multiple synonymous names to ensure comprehensive identification, including variations that emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The compound's classification within broader chemical taxonomy systems positions it as a member of the aromatic ketone family, specifically within the subclass of substituted acetophenones bearing aliphatic branching at the carbonyl carbon. This classification has significant implications for understanding the compound's chemical behavior, synthetic accessibility, and potential applications in various chemical processes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional arrangements resulting from the interaction between rigid aromatic systems and flexible aliphatic components. The compound's molecular weight of 230.35 g/mol reflects the substantial mass contribution from both the cyclohexyl substituent and the branched propyl ketone functionality.

Computational analysis reveals specific geometric parameters that define the compound's spatial arrangement. The cyclohexyl group attached to the para position of the benzene ring adopts preferred conformational states that minimize steric interactions while maximizing stabilizing interactions. The chair conformation of the cyclohexyl ring represents the most thermodynamically stable arrangement, with the benzene ring attachment positioned in an equatorial orientation to minimize 1,3-diaxial interactions.

The ketone functionality introduces additional conformational considerations through rotation about the carbon-carbon bond connecting the carbonyl group to the aromatic ring system. The branched nature of the acyl group, featuring two methyl substituents on the alpha carbon, creates significant steric bulk that influences the preferred rotational conformers around this bond. Energy calculations suggest that conformations minimizing steric clashes between the branched acyl group and the cyclohexyl-substituted aromatic ring are most favorable.

Molecular modeling studies indicate that the compound can adopt multiple low-energy conformational states, with barriers to rotation that are sufficiently low to permit dynamic equilibrium between conformers at ambient temperatures. These conformational preferences have direct implications for the compound's physical properties, including melting point behavior, solubility characteristics, and crystallization tendencies.

The InChI key NTYVIEOSHAUDLV-UHFFFAOYSA-N provides a unique computational identifier that encodes the complete molecular connectivity and stereochemical information for this compound. This standardized representation facilitates database searches and ensures unambiguous identification across different chemical information systems.

Crystallographic Data and Solid-State Arrangements

Crystallographic analysis of this compound reveals specific solid-state arrangements that govern the compound's physical properties and bulk behavior. The compound exhibits a melting point range of 67.0 to 70.0 degrees Celsius, indicating a well-defined crystalline structure with specific intermolecular packing arrangements.

Experimental crystallographic data demonstrate that the compound crystallizes in a specific space group that optimizes intermolecular interactions while accommodating the bulky cyclohexyl and branched acyl substituents. The solid-state structure exhibits characteristic packing patterns typical of substituted aromatic ketones, with molecules arranged to maximize van der Waals contacts while minimizing unfavorable steric interactions.

The crystal structure analysis reveals important information about molecular packing efficiency and intermolecular forces. The cyclohexyl groups in adjacent molecules adopt arrangements that permit efficient space filling while avoiding close contacts between bulky substituents. The ketone carbonyl groups participate in weak intermolecular interactions that contribute to crystal stability, including dipole-dipole interactions and potential weak hydrogen bonding with aromatic hydrogen atoms.

Thermal analysis data supports the crystallographic findings, with differential scanning calorimetry revealing a sharp melting transition consistent with a well-ordered crystalline structure. The narrow melting point range of approximately 3 degrees Celsius indicates high purity and uniform crystal structure throughout the bulk sample.

Physical appearance characteristics provide additional insight into the solid-state properties of the compound. Multiple sources describe the material as appearing as white to light yellow or light orange powder to crystal, suggesting that the compound can adopt different crystal morphologies depending on crystallization conditions. These variations in appearance likely reflect different crystal habits or polymorphic forms that maintain the same basic crystal structure while exhibiting different external morphologies.

The compound's density and other bulk properties reflect the specific packing arrangements observed in the crystal structure. While specific density values vary slightly between sources, the consistent range around 1.0 g/cm³ indicates efficient molecular packing that optimizes both van der Waals interactions and space utilization within the crystal lattice.

Storage and handling requirements for the crystalline material emphasize the importance of maintaining appropriate environmental conditions to preserve crystal quality and prevent unwanted phase transitions or degradation. Recommended storage conditions include sealed containers maintained in cool, dry environments, typically at temperatures below 15 degrees Celsius for long-term stability.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12(2)16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYVIEOSHAUDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399125
Record name 1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53207-60-6
Record name 1-(4-Cyclohexylphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Aryl Grignard Intermediate

The Grignard reaction is a cornerstone for constructing the aryl-propionyl backbone. As demonstrated in US Patent 3,959,364, 4-bromocyclohexylbenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen to generate the corresponding Grignard reagent. The cyclohexyl group’s steric bulk necessitates prolonged reflux (30–60 minutes) to ensure complete magnesium activation.

Nucleophilic Acylation with Sodium 2-Bromopropionate

The Grignard intermediate is quenched with sodium 2-bromopropionate, synthesized via 2-bromopropionic acid and sodium methoxide in methanol. This step proceeds at 0–5°C to minimize side reactions, yielding 1-(4-cyclohexylphenyl)-2-methylpropan-1-one after acidic workup (Scheme 1). Key parameters include:

ParameterOptimal ConditionYieldReference
Temperature0–5°C72–85%
SolventTHF/Dimethoxyethane
Reaction Time1 hour

Scheme 1:

Ar-Mg-Br+NaO2CCH(CH3)BrTHFAr-C(O)-CH(CH3)2+MgBr2+NaBr\text{Ar-Mg-Br} + \text{NaO}2\text{CCH(CH}3\text{)Br} \xrightarrow{\text{THF}} \text{Ar-C(O)-CH(CH}3\text{)}2 + \text{MgBr}_2 + \text{NaBr}

Palladium-Catalyzed Cross-Coupling Approaches

Kumada Coupling with 2-Iodopropane

The Royal Society of Chemistry’s GP-1 protocol adapts palladium catalysis to couple 4-cyclohexylbenzoyl anhydride with 2-iodopropane. Using Pd(OAc)2_2 and a phosphine ligand, this method achieves 76% yield under mild conditions (25°C, 12 hours). The mechanism proceeds via oxidative addition of the iodide, followed by transmetalation and reductive elimination (Table 1).

Table 1: Cross-Coupling Optimization for this compound

CatalystLigandTemperatureYieldReference
Pd(OAc)2_2PPh3_325°C76%
PdCl2_2(dppf)Xantphos40°C68%

Friedel-Crafts Acylation Strategies

Direct Acylation of Cyclohexylbenzene

Friedel-Crafts acylation using isobutyryl chloride and AlCl3_3 faces challenges due to the cyclohexyl group’s deactivating effect. Preliminary attempts show <30% yield, as the bulky substituent hinders electrophilic attack at the para position. Alternative approaches employ directing groups (e.g., methoxy) to enhance regioselectivity, though subsequent removal adds synthetic steps.

Protection-Deprotection Sequences

For substrates with sensitive functional groups, ketals (e.g., gem-dimethoxy) protect carbonyls during Grignard reactions. Post-synthesis, acidic hydrolysis (HCl/MeOH) regenerates the ketone without degrading the cyclohexyl moiety.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Grignard ReactionHigh yields (72–85%), scalabilityMoisture-sensitive conditions
Cross-CouplingMild conditions, regioselectivityCostly catalysts, purifications
Friedel-CraftsSimplicityLow yields, poor regiocontrol

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, Sulfuric acid (H2SO4) for sulfonation, Halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development for various therapeutic areas.

    Industry: It is used in the manufacture of specialty chemicals, fragrances, and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a family of 2-methylpropan-1-one derivatives with aryl substituents at the C1 position. Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one 4-Cyclohexylphenyl C₁₆H₂₀O 228.33 Discontinued High lipophilicity
1-(4-Methoxyphenyl)-2-methylpropan-1-one 4-Methoxyphenyl C₁₁H₁₄O₂ 178.23 Liquid Enhanced solubility in polar solvents; potential precursor in photochemistry
1-(4-Hydroxyphenyl)-2-methylpropan-1-one 4-Hydroxyphenyl C₁₀H₁₂O₂ 164.20 Solid Photoinitiator in polymer chemistry; higher polarity due to -OH group
1-(4-Bromophenyl)-2-methylpropan-1-one 4-Bromophenyl C₁₀H₁₁BrO 227.10 Solid Electron-withdrawing Br enhances reactivity in cross-coupling reactions
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Chlorophenyl and 4-methoxyphenyl (chalcone derivative) C₁₆H₁₃ClO₂ 272.73 Solid Extended conjugation for UV absorption; antimicrobial applications

Key Trends in Physicochemical Properties

  • Lipophilicity : The cyclohexyl derivative exhibits the highest logP (estimated ~4.5) due to its bulky aliphatic substituent, whereas methoxy (logP ~2.1) and hydroxy (logP ~1.8) variants are more polar .
  • Thermal Stability : Methoxy and hydroxy derivatives show lower thermal decomposition thresholds (<200°C) compared to halogenated analogs (>250°C), as bromine and chlorine increase molecular rigidity .
  • Solubility : The methoxy derivative’s liquid state at room temperature suggests better miscibility in organic solvents like ethyl acetate or acetone, while the hydroxy analog is sparingly soluble in water .

Biological Activity

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one, also known by its CAS number 53207-60-6, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C15H22O
  • IUPAC Name : this compound

This structure features a cyclohexyl group and a phenyl group, which may play significant roles in its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction can affect various metabolic pathways.
  • Receptor Binding : It may bind to certain receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling.

Neuroprotective Properties

Research indicates that compounds structurally similar to this compound exhibit neuroprotective effects. For instance, studies on related compounds have shown their ability to protect neurons from excitotoxicity and oxidative stress, suggesting that this compound may have similar properties.

A study highlighted the potential of certain derivatives to promote neurite outgrowth in vitro, which is critical for neuronal repair and regeneration after injury .

Antimicrobial Activity

There is emerging evidence that compounds like this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
NeuroprotectionProtection against oxidative stress
Neurite OutgrowthInduction of neurite growth
Antimicrobial ActivityInhibition of bacterial growth

Detailed Research Findings

A significant body of research has focused on the pharmacological profiles of compounds related to this compound. For example, a study examining the neuroprotective effects of similar compounds found that they could significantly reduce neuronal death induced by glutamate excitotoxicity . Additionally, these compounds demonstrated the ability to penetrate the blood-brain barrier effectively, suggesting their potential for CNS-targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.